REACTION_CXSMILES
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[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[OH:11].[Br:12][CH:13](Br)[CH3:14]>O.C(O)C>[CH3:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:5]=1[O:11][CH2:14][CH2:13][Br:12] |f:0.1|
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Name
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|
Quantity
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80 g
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Type
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reactant
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Smiles
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[OH-].[Na+]
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Name
|
|
Quantity
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1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
245 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(=CC=C1)C)O
|
Name
|
|
Quantity
|
750 g
|
Type
|
reactant
|
Smiles
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BrC(C)Br
|
Name
|
|
Quantity
|
0.5 L
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The mixture is refluxed for 48 hours, under vigorous stirring
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Duration
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48 h
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Type
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EXTRACTION
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Details
|
It is then extracted with methylene chloride
|
Type
|
WASH
|
Details
|
After washing with dilute aqueous sodium hydroxide
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Type
|
CUSTOM
|
Details
|
with water, the solvent is evaporated in vacuo
|
Name
|
|
Type
|
|
Smiles
|
CC1=C(OCCBr)C(=CC=C1)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |